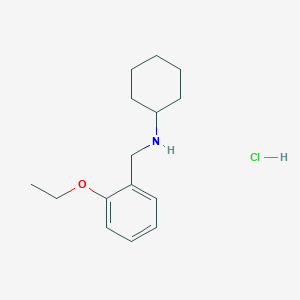
N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycinamide (CMP) is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. CMP is a non-peptide molecule that acts as a selective antagonist of the neuropeptide Y (NPY) Y~2~ receptor. The NPY system plays an important role in the regulation of appetite, energy balance, and stress response, making CMP a promising tool for studying these physiological processes.
作用機序
N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycinamide acts as a selective antagonist of the NPY Y~2~ receptor, which is widely expressed in the brain and peripheral tissues. NPY is a potent orexigenic peptide that stimulates food intake and energy storage, and the Y~2~ receptor has been implicated in the regulation of these processes. By blocking the Y~2~ receptor, this compound can reduce food intake and promote weight loss in animal models.
Biochemical and physiological effects
In addition to its effects on food intake and body weight, this compound has been shown to modulate a number of other physiological processes. For example, this compound can reduce plasma glucose levels and improve insulin sensitivity in animal models of diabetes, suggesting that it may have potential as a therapeutic agent for metabolic disorders. This compound has also been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the regulation of stress responses.
実験室実験の利点と制限
One advantage of using N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycinamide in lab experiments is its selectivity for the NPY Y~2~ receptor, which allows for precise manipulation of this signaling pathway. However, one limitation of this compound is its relatively low potency compared to other NPY receptor antagonists, which may require higher doses or longer treatment durations to achieve desired effects. Additionally, the effects of this compound may vary depending on the species and strain of animal used, as well as the specific experimental conditions.
将来の方向性
There are numerous potential future directions for research on N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycinamide and its applications. One area of interest is the development of more potent and selective NPY Y~2~ receptor antagonists, which may have greater therapeutic potential for obesity and related conditions. Another area of interest is the exploration of the role of the NPY system in other physiological processes, such as sleep and circadian rhythms. Finally, the use of this compound in combination with other compounds or therapies may also be an area of future research, particularly in the context of metabolic disorders and stress-related conditions.
合成法
N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycinamide can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. One common approach for SPPS involves coupling the N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycine building block to a resin-bound peptide chain, followed by deprotection and purification steps. Solution-phase synthesis can also be used to prepare this compound, typically involving the condensation of the appropriate amine and acid precursors under suitable conditions.
科学的研究の応用
N~1~-cycloheptyl-N~2~-methyl-N~1~-propylglycinamide has been used extensively in scientific research, particularly in the field of obesity and metabolic disorders. Studies have shown that this compound can reduce food intake and body weight in animal models, suggesting that it may have potential as a therapeutic agent for obesity and related conditions. This compound has also been shown to modulate stress responses and anxiety-like behaviors, highlighting its potential role in the regulation of emotional states.
特性
IUPAC Name |
N-cycloheptyl-2-(methylamino)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-10-15(13(16)11-14-2)12-8-6-4-5-7-9-12/h12,14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDXWXPDTBDWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCCC1)C(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-ethyl-5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5417260.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5417267.png)
![ethyl 5-methoxy-1,2-dimethyl-4-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B5417273.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417276.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5417284.png)
![2-[(4-acetylphenyl)diazenyl]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide](/img/structure/B5417287.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5417289.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5417291.png)

![(3S*,4R*)-1-[(8-chloroquinolin-2-yl)methyl]-3-ethyl-4-methylpiperidin-4-ol](/img/structure/B5417306.png)
![N-(3-hydroxy-1-adamantyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5417311.png)
![2-ethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide](/img/structure/B5417318.png)
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-propyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5417335.png)